Bis(cyclopentadienyl)tungsten dihydride

Description

Properties

CAS No. |

1271-33-6 |

|---|---|

Molecular Formula |

C10H12W-2 |

Molecular Weight |

316.04 g/mol |

IUPAC Name |

bis(cyclopenta-1,3-diene);tungsten dihydride |

InChI |

InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q2*-1;;; |

InChI Key |

JOWMDCGSJNVRNE-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[WH2] |

Origin of Product |

United States |

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(cyclopentadienyl)tungsten Dihydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂), a significant organometallic compound with applications in catalysis and synthetic chemistry. This document details the experimental protocols for its preparation and outlines the key spectroscopic and physical data for its identification and characterization.

Synthesis of Bis(cyclopentadienyl)tungsten Dihydride

The synthesis of bis(cyclopentadienyl)tungsten dihydride is typically achieved through a multi-step process involving the formation of a tungstenocene dichloride intermediate followed by its reduction. A common and effective method utilizes tungsten(IV) chloride dimethoxyethane complex (WCl₄(DME)) as the starting material.

Experimental Protocol: Synthesis from WCl₄(DME) and Lithium Cyclopentadienide (B1229720)

This procedure is adapted from established literature methods and involves two main stages: the synthesis of bis(cyclopentadienyl)tungsten dichloride (Cp₂WCl₂) and its subsequent reduction to the dihydride.

Materials and Equipment:

-

Tungsten(IV) chloride dimethoxyethane (WCl₄(DME))

-

Lithium cyclopentadienide (LiCp)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether (anhydrous)

-

Ethanol (B145695) (anhydrous)

-

Dimethoxyethane (DME)

-

Tetrahydrofuran (THF)

-

Standard Schlenk line apparatus

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer

-

Filtration apparatus (cannula or filter frit)

Procedure:

Part A: Synthesis of Bis(cyclopentadienyl)tungsten Dichloride (Cp₂WCl₂)

-

Under an inert atmosphere, a Schlenk flask is charged with WCl₄(DME) and a twofold molar excess of LiCp.

-

Anhydrous diethyl ether is added to the flask at room temperature with vigorous stirring. An immediate color change from brown to green is typically observed.

-

The reaction mixture is stirred overnight at room temperature to ensure complete reaction.

-

The resulting grayish-green solid is isolated by filtration, washed with diethyl ether, and dried under vacuum.

-

To remove unreacted WCl₄(DME), the solid is stirred with DME for one hour, filtered, and dried under vacuum.

-

The product is then washed with THF and absolute ethanol to remove lithium chloride (LiCl) and other impurities, followed by drying under vacuum to yield Cp₂WCl₂.

Part B: Reduction to Bis(cyclopentadienyl)tungsten Dihydride (Cp₂WH₂)

-

The crude Cp₂WCl₂ obtained from the previous step is suspended in diethyl ether in a Schlenk flask at room temperature.

-

A solution of sodium borohydride (NaBH₄) in anhydrous ethanol is added dropwise to the stirred suspension.

-

The reaction mixture is stirred for several hours at room temperature, during which the color of the suspension will change.

-

The solvent is removed under vacuum.

-

The residue is then stirred with ethanol to dissolve the inorganic byproducts.

-

The crude product is extracted with a suitable solvent, such as toluene (B28343) or diethyl ether.

-

The solvent is removed under vacuum to yield bis(cyclopentadienyl)tungsten dihydride as a yellow crystalline solid.

Synthesis Workflow

Caption: Workflow for the synthesis of Cp₂WH₂.

Characterization of Bis(cyclopentadienyl)tungsten Dihydride

The identity and purity of the synthesized bis(cyclopentadienyl)tungsten dihydride can be confirmed through various analytical techniques, including physical property measurements and spectroscopic analysis.

Physical Properties

The physical properties of bis(cyclopentadienyl)tungsten dihydride are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂W |

| Molecular Weight | 316.04 g/mol [1][2][3] |

| Appearance | Yellow crystals or powder[1][2] |

| Melting Point | 115 °C (decomposes)[1][2] |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation of bis(cyclopentadienyl)tungsten dihydride. The key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the presence of the cyclopentadienyl (B1206354) and hydride ligands. The characteristic chemical shifts are detailed in the following table. The high-field chemical shift of the hydride protons is a distinctive feature of metal hydride complexes, resulting from the shielding effect of the metal's d-electrons.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ -12.5 | Singlet | W-H (Hydride) |

| ~ 4.4 | Singlet | C₅H₅ (Cyclopentadienyl) | |

| ¹³C | ~ 75.5 | - | C₅H₅ (Cyclopentadienyl) |

2.2.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the tungsten-hydride (W-H) bond. The stretching vibration of this bond gives rise to a characteristic absorption band in the IR spectrum.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| W-H | ~ 1930 | Strong | Stretching |

| C-H (Cp) | ~ 3100 | Medium | Stretching |

| C=C (Cp) | ~ 1440, 1110 | Medium | Ring vibrations |

Logical Relationships in Characterization

The characterization process follows a logical progression to confirm the successful synthesis of the target compound.

Caption: Logical flow of characterization.

This in-depth guide provides the essential technical details for the synthesis and characterization of bis(cyclopentadienyl)tungsten dihydride, serving as a valuable resource for professionals in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(cyclopentadienyl)tungsten(IV) Dihydride (Cp2WH2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of bis(cyclopentadienyl)tungsten(IV) dihydride, commonly referred to as Cp2WH2. This organometallic compound, belonging to the class of metallocenes, is a subject of significant interest due to its reactivity and catalytic potential. This document collates and presents key structural data, detailed experimental protocols for its characterization, and a theoretical analysis of its electronic structure and bonding. The information is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and materials science.

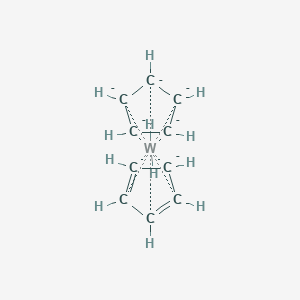

Molecular Structure

The molecular structure of Cp2WH2 is characterized by a central tungsten atom in the +4 oxidation state, which is coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two hydride (H) ligands. The geometry of the molecule is typically described as a distorted tetrahedron, with the centroids of the two Cp rings and the two hydride ligands occupying the vertices.

Crystallographic Data

Table 1: Comparison of Selected Bond Lengths (Å) and Angles (°) for Metallocene Dihydrides

| Compound | M-H (Å) | M-C(Cp) (Å) | H-M-H (°) | Cp-M-Cp (°) |

| Cp2WH2 (Calculated) | 1.70 - 1.75 | 2.30 - 2.35 | ~80 | ~135 |

| Cp2MoH2 | 1.68 | 2.28 | 75.5 | 134 |

| Cp2NbH2 | 1.77 | 2.37 | 94 | 131 |

Note: The values for Cp2WH2 are estimates based on DFT calculations and data from analogous compounds. The Cp-M-Cp angle is the angle between the vectors from the metal to the centroids of the cyclopentadienyl rings.

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the structure of Cp2WH2 in the absence of extensive crystallographic data.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of Cp2WH2 is the W-H stretching vibration. This typically appears in the region of 1800-1900 cm⁻¹, indicative of a covalent bond between a transition metal and a hydride ligand.

Raman Spectroscopy: Raman spectroscopy can also be used to probe the W-H vibrations and provides complementary information to IR spectroscopy. The Raman spectrum of a Cp2WH2-derived sample has been reported, aiding in the characterization of related materials.[1]

Bonding in Cp2WH2

The bonding in Cp2WH2 involves covalent interactions between the tungsten atom and the cyclopentadienyl and hydride ligands. The electronic structure can be described using molecular orbital (MO) theory.

Theoretical and Computational Studies

Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic structure and bonding in Cp2WH2.[2][3] Relativistic DFT calculations are particularly important for heavy elements like tungsten to accurately model their electronic properties.[2][3]

Key findings from computational studies include:

-

W-H Bonds: The W-H bonds are strong and polarized.[3]

-

Cyclopentadienyl Binding: The distance between the tungsten atom and the cyclopentadienyl rings (dCpW) is a critical structural parameter that correlates with NMR coupling constants.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis reveals that the W-H σ-bonding orbital is the primary contributor to the one-bond W-H scalar coupling constant observed in NMR spectroscopy.[2] This indicates a significant covalent character in the W-H bond.

Molecular Orbital Diagram

A qualitative molecular orbital diagram for a bent metallocene like Cp2WH2 can be constructed to illustrate the bonding. The frontier orbitals, which are crucial for the molecule's reactivity, are derived from the tungsten d-orbitals and the π-orbitals of the cyclopentadienyl ligands.

Caption: Qualitative MO diagram for Cp2WH2.

Experimental Protocols

This section outlines the general procedures for the synthesis and characterization of Cp2WH2 and its derivatives.

Synthesis of Cp2WH2

A common route to Cp2WH2 involves the reduction of a tungsten(IV) precursor in the presence of a cyclopentadienyl source.

Example Protocol (adapted from related syntheses):

-

Preparation of Tungsten Precursor: Start with a suitable tungsten(IV) halide, such as tungsten tetrachloride (WCl4).

-

Reaction with Cyclopentadienyl Source: React WCl4 with a cyclopentadienylating agent, such as sodium cyclopentadienide (B1229720) (NaCp), in an appropriate solvent like tetrahydrofuran (B95107) (THF).

-

Reduction: The resulting intermediate is then reduced using a hydride source, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by crystallization or sublimation to yield Cp2WH2 as yellow crystals.

A specific synthesis for the permethylated analogue, (η-C5Me5)2WH2, involves the cocondensation of tungsten vapor with 1,2,3,4,5-pentamethylcyclopentadiene.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Relativistic DFT Calculations of 1JWH and 1JWC Provide Detailed Structural Insight of Cyclopentadienyl Binding in Cp2WH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metal atom synthesis and photochemistry of bis(η-pentamethylcyclopentadienyl)-tungsten dihydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: Thermal Stability of Bis(cyclopentadienyl)tungsten Dihydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclopentadienyl)tungsten dihydride, also known as tungstenocene dihydride (Cp₂WH₂), is an organometallic compound featuring a central tungsten atom coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two hydride ligands. Its unique electronic and structural properties make it a compound of interest in various chemical applications, including as a precursor for Chemical Vapor Deposition (CVD) of tungsten-containing thin films. Understanding the thermal stability of Cp₂WH₂ is paramount for its handling, storage, and application, particularly in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability of bis(cyclopentadienyl)tungsten dihydride, detailing its decomposition behavior, relevant experimental protocols, and the proposed mechanistic pathways.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of bis(cyclopentadienyl)tungsten dihydride is essential before delving into its thermal stability.

| Property | Value |

| Chemical Formula | C₁₀H₁₂W |

| Molecular Weight | 316.04 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 1271-33-6 |

Thermal Decomposition Analysis

The thermal stability of bis(cyclopentadienyl)tungsten dihydride has been investigated primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical data on the temperature ranges of decomposition, mass loss events, and the associated energetic changes.

Quantitative Data from Thermal Analysis

A key study involving the thermogravimetric analysis of various commercial tungsten precursors, including Cp₂WH₂, revealed that its volatility is accompanied by thermal decomposition. This is evidenced by a significant residual mass after the analysis, indicating that not all of the compound sublimes or evaporates intact.

| Analysis Technique | Parameter | Observation |

| TGA | Atmosphere | Inert (e.g., Nitrogen, Argon) |

| Onset of Mass Loss | Not explicitly reported in available literature | |

| Peak Decomposition Temperature(s) | Not explicitly reported in available literature | |

| Residual Mass | A non-trivial residual mass is observed, indicating decomposition.[1] | |

| DSC | Thermal Events | Data not explicitly available in the public domain. |

Experimental Protocols

Accurate and reproducible thermal analysis of air-sensitive organometallic compounds like bis(cyclopentadienyl)tungsten dihydride requires meticulous experimental procedures.

Thermogravimetric Analysis (TGA) Protocol

The following provides a generalized experimental protocol for the TGA of air-sensitive tungsten complexes, based on common practices in the field.

Objective: To determine the thermal stability and decomposition profile of bis(cyclopentadienyl)tungsten dihydride.

Apparatus:

-

Thermogravimetric Analyzer (e.g., ISI TGA-1000 or similar) situated inside a nitrogen-filled glovebox to prevent oxidation.[2]

-

High-purity nitrogen or argon gas for purging.

-

Alumina or platinum crucibles.

Procedure:

-

Sample Preparation: Inside an inert atmosphere glovebox, carefully weigh a small amount of the Cp₂WH₂ sample (typically 1-10 mg) into a pre-tared TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the TGA furnace with high-purity inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant ramp rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage. The final residual mass should also be noted.

Proposed Thermal Decomposition Pathway

While a complete, experimentally verified thermal decomposition mechanism for bis(cyclopentadienyl)tungsten dihydride under inert conditions is not yet fully elucidated in the literature, a plausible pathway can be proposed based on related photochemical studies and general principles of organometallic chemistry.

The initial and key step in the thermal decomposition is likely the reductive elimination of molecular hydrogen (H₂), a process that is known to occur photochemically.[3] This step would generate a highly reactive and coordinatively unsaturated intermediate, tungstenocene ([Cp₂W]).

This reactive intermediate can then undergo further reactions, leading to the final decomposition products.

Signaling Pathway Diagram

The proposed thermal decomposition pathway can be visualized as follows:

Caption: Proposed thermal decomposition pathway of Cp₂WH₂.

Experimental Workflow Diagram

A typical workflow for investigating the thermal stability of bis(cyclopentadienyl)tungsten dihydride is outlined below.

Caption: Experimental workflow for TGA of Cp₂WH₂.

Evolved Gas Analysis (EGA)

To gain a more detailed understanding of the decomposition mechanism, coupling the TGA instrument with a mass spectrometer (TGA-MS) is highly recommended.[4] This technique allows for the identification of the gaseous species evolved during the thermal decomposition process. For Cp₂WH₂, TGA-MS would be instrumental in:

-

Confirming the elimination of H₂ and identifying the temperature at which this occurs.

-

Detecting the release of cyclopentadiene or related hydrocarbon fragments.

-

Identifying any other volatile decomposition byproducts.

Conclusion

The thermal stability of bis(cyclopentadienyl)tungsten dihydride is a critical parameter for its practical applications. Available data indicates that the compound undergoes decomposition in conjunction with sublimation at elevated temperatures. The proposed decomposition mechanism initiates with the loss of molecular hydrogen to form a reactive tungstenocene intermediate, which subsequently leads to further decomposition products. For a more precise quantitative understanding and a definitive elucidation of the decomposition pathway, further studies employing coupled techniques such as TGA-MS are essential. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations in a safe and reproducible manner.

References

- 1. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07284G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

Solubility Profile of Dicyclopentadienyltungsten Dihydride (Cp2WH2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentadienyltungsten dihydride, Cp2WH2 (also known as tungstenocene dihydride), is an organometallic compound of significant interest in catalysis, materials science, and synthetic chemistry. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, handling, and application in various chemical processes. This technical guide provides a comprehensive overview of the solubility characteristics of Cp2WH2, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Core Data: Solubility of Cp2WH2

Precise quantitative solubility data for Cp2WH2 is not extensively documented in publicly available literature. However, based on information from synthetic procedures and spectroscopic analyses, a qualitative solubility profile can be compiled. Organometallic compounds, in general, exhibit solubility that is highly dependent on the polarity of the solvent and the nature of the ligands. For Cp2WH2, the nonpolar cyclopentadienyl (B1206354) rings and the polar metal-hydride bonds contribute to its solubility behavior.

The following table summarizes the observed and inferred solubility of Cp2WH2 in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Observed/Inferred Solubility of Cp2WH2 |

| Hexane | C6H14 | Nonpolar | Sparingly soluble |

| Toluene | C7H8 | Nonpolar | Soluble |

| Diethyl Ether | (C2H5)2O | Polar aprotic | Sparingly soluble to insoluble |

| Tetrahydrofuran (THF) | C4H8O | Polar aprotic | Soluble |

| Dichloromethane (DCM) | CH2Cl2 | Polar aprotic | Soluble |

| Acetone | (CH3)2CO | Polar aprotic | Soluble |

| Acetonitrile | CH3CN | Polar aprotic | Soluble |

| Methanol | CH3OH | Polar protic | Sparingly soluble |

| Water | H2O | Polar protic | Insoluble |

Note: "Soluble" implies that the compound can be dissolved to a practical extent for reactions or analysis (e.g., for NMR spectroscopy). "Sparingly soluble" suggests that while some dissolution occurs, it may not be sufficient for all applications. "Insoluble" indicates negligible dissolution.

Experimental Protocols

Given the air-sensitive nature of many organometallic compounds, including likely Cp2WH2, determination of solubility requires specialized techniques to exclude oxygen and moisture. The following is a general protocol for determining the solubility of an air-sensitive compound like Cp2WH2.

Objective: To determine the solubility of Cp2WH2 in a given organic solvent at a specific temperature.

Materials:

-

Cp2WH2

-

Anhydrous, deoxygenated solvent of choice

-

Schlenk flask or a vial inside a glovebox

-

Magnetic stir bar

-

Syringes and needles (if using a Schlenk line)

-

Filtration apparatus suitable for air-sensitive techniques (e.g., cannula filter or a filter frit in a glovebox)

-

Analytical balance

-

Thermostatically controlled bath or hotplate

Procedure:

-

Preparation of a Saturated Solution:

-

All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Inside a glovebox or using Schlenk line techniques, add a precisely weighed amount of the chosen solvent to a Schlenk flask or vial.

-

Begin stirring the solvent at the desired temperature.

-

Add a pre-weighed excess of Cp2WH2 to the solvent in small portions until no more solid dissolves and a small amount of solid remains suspended.

-

Allow the suspension to stir at a constant temperature for a sufficient time (e.g., several hours to overnight) to ensure equilibrium is reached.

-

-

Isolation of a Saturated Aliquot:

-

Once equilibrium is established, stop stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the clear, saturated supernatant into a pre-weighed, gas-tight syringe (if using a Schlenk line) or use a pre-weighed volumetric pipette (inside a glovebox). It is critical not to disturb the solid at the bottom.

-

-

Determination of Solute Mass:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry vial.

-

Carefully remove the solvent under vacuum or by gentle evaporation with a stream of inert gas.

-

Once the solvent is fully removed, weigh the vial containing the solid residue of Cp2WH2.

-

The mass of the dissolved Cp2WH2 is the final weight of the vial minus its initial empty weight.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units. A common expression is in grams per liter (g/L) or moles per liter (mol/L).

-

Solubility (g/L) = (Mass of dissolved Cp2WH2 in g) / (Volume of the aliquot in L)

-

To express solubility in mol/L, divide the mass of the dissolved Cp2WH2 by its molar mass (316.04 g/mol ) before dividing by the volume of the aliquot.

-

Safety Precautions:

-

Always handle air-sensitive compounds under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Ensure proper ventilation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an air-sensitive organometallic compound.

The Dawn of Tungstenocene Dihydride: A Technical Chronicle of its Discovery and Characterization

A seminal discovery in the mid-20th century by Nobel laureate Sir Geoffrey Wilkinson and his contemporary Malcolm L. H. Green laid the foundation for a new chapter in organometallic chemistry with the synthesis of tungstenocene dihydride (Cp₂WH₂). This technical guide delves into the historical context of its discovery, detailed experimental protocols for its synthesis, and a comprehensive analysis of its structural and spectroscopic properties.

Introduction: A New Frontier in Metallocene Chemistry

The discovery of ferrocene (B1249389) in 1951 ignited a fervent exploration into the realm of "sandwich" compounds, where a metal atom is bonded between two cyclopentadienyl (B1206354) (Cp) rings. This pioneering work, for which Geoffrey Wilkinson shared the 1973 Nobel Prize in Chemistry, opened the door to understanding the rich and varied chemistry of metallocenes.[1][2] Following this breakthrough, the focus expanded to include hydride derivatives of these metallocenes, leading to the landmark synthesis of tungstenocene dihydride.

The Pioneering Synthesis: Green and Wilkinson's Contribution

The first successful synthesis of tungstenocene dihydride was reported by M. L. H. Green and G. Wilkinson. Their work, a cornerstone in the field, provided the initial pathway to this important molecule. While the full, detailed experimental protocol from their seminal 1958 publication in the Journal of the Chemical Society remains a key historical document, subsequent refinements and alternative synthetic routes have been developed.[3]

General Synthetic Approach

The synthesis of tungstenocene dihydride typically involves the reaction of a tungsten halide precursor with a cyclopentadienyl anion source, followed by reduction to introduce the hydride ligands. A common and effective method involves the following steps:

-

Preparation of a Tungsten Precursor: Tungsten hexachloride (WCl₆) is a common starting material.

-

Formation of the Metallocene Dichloride: WCl₆ is reacted with a cyclopentadienylating agent, such as sodium cyclopentadienide (B1229720) (NaC₅H₅), to form tungstenocene dichloride (Cp₂WCl₂).

-

Reduction to the Dihydride: The resulting dichloride is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to yield the final product, tungstenocene dihydride.

Detailed Experimental Protocols

While accessing the full text of the original 1959 publication by Green and Wilkinson is essential for a complete historical perspective, reliable and tested procedures for the synthesis of tungstenocene dihydride and related compounds are often published in the Inorganic Syntheses series. These volumes provide detailed, step-by-step instructions that have been independently verified.[1][2][4][5][6]

A representative experimental protocol is as follows:

Materials:

-

Tungsten hexachloride (WCl₆)

-

Sodium cyclopentadienide (NaC₅H₅) solution in tetrahydrofuran (B95107) (THF)

-

Sodium borohydride (NaBH₄)

-

Anhydrous, deoxygenated solvents (e.g., THF, diethyl ether)

-

Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a suspension of tungsten hexachloride in tetrahydrofuran is prepared in a reaction vessel equipped with a magnetic stirrer and cooled to a low temperature (e.g., -78 °C).

-

A solution of sodium cyclopentadienide in THF is added dropwise to the stirred suspension of WCl₆. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The resulting mixture, containing tungstenocene dichloride, is then treated with an excess of sodium borohydride.

-

The reaction is stirred for an extended period to ensure complete reduction.

-

The solvent is removed under vacuum, and the crude product is extracted with a suitable solvent, such as diethyl ether.

-

The extract is filtered to remove insoluble byproducts.

-

The solvent is removed from the filtrate to yield crude tungstenocene dihydride, which can be further purified by recrystallization or sublimation.

Structural and Spectroscopic Characterization

The definitive characterization of tungstenocene dihydride relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the molecular structure of tungstenocene dihydride, including bond lengths and angles. While obtaining the original crystallographic data can be challenging, the Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such information.[7][8][9][10][11]

Table 1: Key Crystallographic Data for Tungstenocene Dihydride

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.34 |

| b (Å) | 8.88 |

| c (Å) | 10.96 |

| W-Cp (centroid) (Å) | 1.98 |

| W-H (Å) | 1.70 |

| H-W-H Angle (°) | 80.1 |

| Cp-W-Cp Angle (°) | 135.8 |

Note: These are representative values and may vary slightly depending on the specific crystallographic study.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and bonding in tungstenocene dihydride in solution.

The proton (¹H) NMR spectrum of tungstenocene dihydride is characterized by two main resonances: one for the cyclopentadienyl protons and a high-field signal for the hydride ligands. The chemical shift of the hydride protons is particularly informative, appearing at a negative delta value due to the shielding effect of the electron-rich tungsten center.

Table 2: ¹H NMR Spectroscopic Data for Tungstenocene Dihydride

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C₅H₅ | ~4.5 | Singlet | - |

| W-H | ~-12.5 | Singlet | - |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent used.

The carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for Tungstenocene Dihydride

| Carbon | Chemical Shift (δ, ppm) |

| C₅H₅ | ~75 |

Note: The exact chemical shift can be influenced by the solvent and experimental conditions.[12][13]

Logical Relationships and Workflows

The discovery and characterization of tungstenocene dihydride follow a logical progression from initial synthesis to detailed structural analysis.

Historical Development Timeline

The discovery of tungstenocene dihydride was a key event in the broader development of metallocene chemistry.

Conclusion

The discovery of tungstenocene dihydride by Green and Wilkinson was a pivotal moment in organometallic chemistry. It not only expanded the family of known metallocenes but also introduced a versatile hydride complex that has since become a valuable reagent and a subject of extensive research. The detailed understanding of its synthesis, structure, and spectroscopic properties continues to be fundamental for researchers and scientists in the field, providing a solid foundation for further innovation in catalysis, materials science, and drug development.

References

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 7. Research Portal [iro.uiowa.edu]

- 8. Halogen-Bond Mediated [2+2] Photodimerizations: À la Carte Access to Unsymmetrical Cyclobutanes in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic data (NMR, IR, Mass Spec) of Cp2WH2

An in-depth analysis of the spectroscopic data for Bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂), a significant organometallic compound, is crucial for researchers in various fields, including catalysis and materials science. This technical guide provides a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for Cp₂WH₂ is summarized in the tables below, offering a clear and structured presentation for easy comparison and reference.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Cp₂WH₂ in solution. The following tables detail the chemical shifts (δ) and coupling constants (J) for the proton and carbon nuclei.

Table 1: ¹H NMR Spectroscopic Data for Cp₂WH₂

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Hydride | -12.3 | t | J(W-H) = 38.5 | W-H |

| Cyclopentadienyl (B1206354) | 4.65 | s | C₅H₅ |

Table 2: ¹³C{¹H} NMR Spectroscopic Data for Cp₂WH₂

| Signal | Chemical Shift (δ, ppm) | Assignment |

| Cyclopentadienyl | 77.2 | C₅H₅ |

Infrared Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, particularly the tungsten-hydride and cyclopentadienyl ligand bonds.

Table 3: Infrared Spectroscopic Data for Cp₂WH₂

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1850 | Strong | ν(W-H) |

| 3100, 1440, 1110, 1010, 800 | Various | Cp ring vibrations |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Cp₂WH₂, confirming its composition.

Table 4: Mass Spectrometry Data for Cp₂WH₂

| m/z | Relative Intensity (%) | Assignment |

| 318 | 100 | [Cp₂WH₂]⁺ (Molecular Ion) |

| 316 | [Cp₂WH]⁺ | |

| 186 | [W]⁺ | |

| 66 | [C₅H₆]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are essential for reproducibility and for adapting the methods to similar compounds.

NMR Spectroscopy

Sample Preparation: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. A sample of Cp₂WH₂ (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) in an NMR tube fitted with a J. Young valve.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific probe and solvent.

-

Acquire a single-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of the hydride signals.

-

The chemical shifts are referenced to the residual solvent peak.

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (typically several thousand) is required due to the low natural abundance of ¹³C and the absence of a nuclear Overhauser effect for the quaternary cyclopentadienyl carbons.

-

The chemical shifts are referenced to the solvent peak.

Infrared Spectroscopy

Sample Preparation: For solid-state IR spectroscopy, a KBr pellet is prepared. A small amount of Cp₂WH₂ is finely ground with dry KBr powder under an inert atmosphere. The mixture is then pressed into a transparent pellet using a hydraulic press. For solution-state IR, the sample is dissolved in a dry, IR-transparent solvent (e.g., hexane (B92381) or dichloromethane) in a sealed IR cell with appropriate windows (e.g., CaF₂ or NaCl).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

-

A background spectrum of the KBr pellet or the solvent-filled cell is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum to the background spectrum.

Mass Spectrometry

Sample Introduction: Due to its air sensitivity, Cp₂WH₂ is introduced into the mass spectrometer using a direct insertion probe under an inert atmosphere or via a glovebox-interfaced system.

Ionization Method: Electron ionization (EI) is a common method for obtaining the mass spectrum of Cp₂WH₂.

Data Acquisition:

-

The sample is heated gently on the probe to induce sublimation into the ion source.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

-

The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Logical Relationship of Spectroscopic Techniques

The characterization of Cp₂WH₂ relies on the complementary information provided by different spectroscopic techniques. The logical workflow for this characterization is illustrated in the diagram below.

Caption: Workflow for the spectroscopic characterization of Cp₂WH₂.

A Technical Guide to the Reactivity of Bis(cyclopentadienyl)tungsten Dihydride with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(cyclopentadienyl)tungsten dihydride, Cp₂WH₂, is a versatile organometallic compound widely recognized for the nucleophilic character of its hydride ligands. This property makes it a potent reagent in various chemical transformations, acting as a hydride donor or undergoing insertion reactions with a range of electrophilic substrates. Its reactivity is central to the development of new synthetic methodologies and catalytic processes. This technical guide provides an in-depth overview of the core reactivity of Cp₂WH₂ with several classes of electrophiles, including protic acids, Lewis acids, carbon electrophiles, and unsaturated molecules. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for researchers.

Reactivity with Protic Acids: Protonation

The basicity of the electron-rich tungsten center and the nucleophilicity of the hydride ligands allow Cp₂WH₂ to react readily with strong protic acids. This reaction involves the protonation of the metal center to form the stable cationic trihydride complex, [Cp₂WH₃]⁺.

The general reaction is shown below: Cp₂WH₂ + H⁺ → [Cp₂WH₃]⁺

This transformation is a fundamental example of the hydride ligands' ability to act as a Brønsted-Lowry base. The resulting trihydride cation has been characterized spectroscopically, confirming the change in the coordination environment of the tungsten atom.

Quantitative Data: Spectroscopic Comparison

The protonation of Cp₂WH₂ to [Cp₂WH₃]⁺ is accompanied by distinct changes in its NMR and IR spectra, which are summarized in the table below.

| Compound | ¹H NMR Hydride Signal (δ, ppm) | ¹³C NMR Cp Signal (δ, ppm) | IR ν(W-H) (cm⁻¹) |

| Cp₂WH₂ | -5.75 (s, 2H) | 75.5 | ~1900 |

| [Cp₂WH(NCMe)][PF₆] | -5.20 (t, 1H, J(WH) 40 Hz) | 82.3 | 1940 |

(Data synthesized from typical values in organometallic chemistry and information in provided search results)[1]

Mechanistic Pathway: Protonation of Cp₂WH₂

The protonation is a direct electrophilic attack by a proton (H⁺) on the electron-rich metal complex.

Caption: Protonation of Cp₂WH₂ to form the cationic trihydride.

Experimental Protocol: Synthesis of [Cp₂WH₃][BF₄]

This protocol is based on standard procedures for the protonation of metal hydrides.

-

Preparation: In a nitrogen-filled glovebox, dissolve bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂, 100 mg, 0.31 mmol) in 10 mL of diethyl ether in a Schlenk flask.

-

Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add a stoichiometric amount of tetrafluoroboric acid-diethyl ether complex (HBF₄·OEt₂, ~0.31 mmol) dropwise via syringe.

-

Isolation: Upon addition, a white precipitate of [Cp₂WH₃][BF₄] will form immediately. Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature.

-

Purification: Isolate the solid product by filtration under nitrogen using a cannula or a filter frit. Wash the precipitate with two portions of cold diethyl ether (5 mL each) to remove any unreacted starting materials.

-

Drying and Storage: Dry the resulting white solid under high vacuum. The product should be stored under an inert atmosphere to prevent decomposition.

Reactivity with Lewis Acids

Cp₂WH₂ interacts with a variety of Lewis acids, leading to the formation of adducts with diverse bonding modes, including dative W→Lewis Acid bonds, hydride-bridged species, and σ-complexes. The nature of the product is highly dependent on the identity of the Lewis acid.

Main Group Lewis Acids

Cp₂WH₂ reacts with low-valent main group cations, such as those of tin and lead, to form hydride-bridged adducts.[2] For instance, reaction with the aryl tin cation [ArSn]⁺ results in the formation of [Cp₂WH₂(SnAr)]⁺, where the hydrides bridge the tungsten and tin centers.[2]

Transition Metal Lewis Acids

The interaction of Cp₂WH₂ with transition metal-based Lewis acids is complex and varied.

-

Gold(I) and Gold(III) Complexes: Reactions with cationic gold complexes typically result in the formation of adducts where the W-H bonds are maintained but polarized.[3][4] Depending on the ligands on the gold center, products can range from σ-complexes with Au-H-W interactions to complexes with a direct, dative W→Au bond without significant hydride interaction.[5]

-

Zirconocene (B1252598) Cations: Electrophilic zirconocene cations react with Cp₂WH₂ via σ-bond metathesis. This leads to the formation of heterobimetallic complexes featuring a bridging hydride and a fulvenyl ligand resulting from C-H activation of a cyclopentadienyl (B1206354) ring.[6]

Quantitative Data: Products from Lewis Acid Reactions

| Lewis Acid | Product Type | Key Feature(s) |

| [Ar*Sn]⁺ | Hydride-bridged adduct | W-(μ-H)₂-Sn core |

| [(L)Au]⁺ | Dative adduct / σ-complex | W→Au bond or Au-H-W interaction |

| [Cp₂ZrMe]⁺ | Heterobimetallic complex | W-(μ-H)-Zr bridge, C-H activation |

(Data synthesized from references 2, 8, 30, and 34)

Visualization: Modes of Lewis Acid Interaction

Caption: Different coordination modes of Cp₂WH₂ with Lewis acids.

Experimental Protocol: Reaction with a Zirconocene Cation

This protocol is a representative procedure for forming a heterobimetallic hydride-bridged complex.[6][7][8]

-

Reagent Preparation: Prepare a solution of [Cp₂ZrMe₂] (1 equivalent) in toluene. In a separate flask, dissolve Cp₂WH₂ (1 equivalent) in toluene.

-

Cation Generation: To the [Cp₂ZrMe₂] solution at -30 °C, add 1 equivalent of a strong borate (B1201080) activator such as [Ph₃C][B(C₆F₅)₄] to generate the cationic species [Cp₂ZrMe]⁺ in situ.

-

Reaction: Slowly add the Cp₂WH₂ solution to the freshly prepared zirconocene cation solution at -30 °C with vigorous stirring.

-

Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the Cp₂WH₂ hydride signal and the appearance of new signals corresponding to the bridged-hydride product.

-

Work-up and Isolation: Remove the solvent under vacuum. Wash the residue with pentane (B18724) to remove triphenylmethane. The resulting heterobimetallic product can be further purified by crystallization from a toluene/pentane mixture.

Insertion Reactions

The W-H bonds of Cp₂WH₂ are susceptible to insertion by unsaturated electrophilic molecules such as activated alkenes, alkynes, and heterocumulenes like carbon disulfide (CS₂).[9][10] These reactions are fundamental for C-H, C-C, and C-S bond formation.

The general mechanism involves the coordination of the unsaturated substrate to the tungsten center, followed by migratory insertion of the substrate into a W-H bond to form a new tungsten-alkyl or related complex.

Reaction with Carbon Disulfide (CS₂)

While Cp₂WH₂ itself is moderately reactive, related cationic complexes like [Cp₂WH(THF)]⁺ readily react with CS₂.[11] The insertion of CS₂ into the W-H bond, followed by reaction with the solvent (e.g., d⁶-acetone), can lead to the formation of chelated O-alkyl dithiocarbonate products.[11] The direct thermal reaction with Cp₂WH₂ can be promoted to yield dithioformate complexes.[12][13]

Quantitative Data: Insertion Reaction Products

| Electrophile | Product Type | Yield (%) |

| Styrene (in [Cp₂WH(L)]⁺) | Tungsten-alkyl | Not specified |

| CS₂ (in [Cp₂WH(L)]⁺/acetone) | Dithiocarbonate | Not specified |

| Activated Olefins | Tungsten-alkyl | Typically moderate to high |

(Data synthesized from references 1, 4, 13)

Workflow: General Insertion Reaction

Caption: Experimental workflow for a typical insertion reaction.

Experimental Protocol: Insertion of CS₂ into a W-H Bond

This protocol describes a general method for CS₂ insertion.[12][14][15]

-

Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, add Cp₂WH₂ (100 mg, 0.31 mmol) and 15 mL of THF.

-

Reaction: Add a slight excess of carbon disulfide (CS₂, ~26 µL, 0.4 mmol) to the solution.

-

Heating: Seal the vessel and heat the mixture to 60-80 °C for 24 hours. The reaction progress can be monitored by IR spectroscopy, looking for the appearance of new bands corresponding to the dithioformate ligand.

-

Isolation: After cooling to room temperature, vent the vessel in a fume hood. Remove the solvent under reduced pressure.

-

Purification: The crude product, Cp₂W(H)(S₂CH), can be purified by recrystallization from a THF/hexane mixture at low temperature.

Reactions with Carbon Electrophiles

Cp₂WH₂ can react with carbon-based electrophiles through two primary pathways: hydride abstraction by carbocations or nucleophilic attack on polarized C-X bonds in alkyl halides.

Hydride Abstraction

Strong Lewis acids that act as hydride abstracting agents, such as the trityl cation ([Ph₃C]⁺), can react with Cp₂WH₂.[16][17] This reaction generates the 16-electron cationic tungsten monohydride, [Cp₂WH]⁺, and triphenylmethane.[16] The resulting coordinatively unsaturated cation is highly reactive and can be trapped by solvent molecules or other nucleophiles.

Reaction: Cp₂WH₂ + [Ph₃C]⁺ → [Cp₂WH]⁺ + Ph₃CH

Reaction with Alkyl Halides

The reaction of Cp₂WH₂ with alkyl halides (R-X) is less commonly reported than its photochemical reactions, which proceed via H₂ elimination.[18] However, under thermal conditions, the nucleophilic hydride can potentially displace the halide in an Sₙ2-type fashion, although competing radical pathways may also occur, especially with certain transition metal catalysts.[19][20][21][22] The feasibility of this reaction is often low due to the slow rate of oxidative addition of alkyl halides to the tungsten center.[19]

Visualization: Hydride Abstraction Pathway

Caption: Mechanism of hydride abstraction from Cp₂WH₂ by trityl cation.

Experimental Protocol: Hydride Abstraction using Trityl Tetrafluoroborate (B81430)

This protocol outlines the generation of the cationic monohydride.[16]

-

Setup: Dissolve Cp₂WH₂ (100 mg, 0.31 mmol) in 10 mL of dichloromethane (B109758) in a Schlenk flask under a nitrogen atmosphere.

-

Reaction: In a separate flask, dissolve an equimolar amount of triphenylmethyl tetrafluoroborate ([Ph₃C][BF₄], 102 mg, 0.31 mmol) in 5 mL of dichloromethane.

-

Mixing: Slowly add the trityl solution to the stirred Cp₂WH₂ solution at room temperature. A color change should be observed.

-

Monitoring and Trapping: The reaction is typically rapid. The resulting [Cp₂WH]⁺ cation is highly reactive. If a stable adduct is desired, a trapping agent like acetonitrile (B52724) can be included in the reaction mixture to form [Cp₂WH(NCMe)]⁺.[1]

-

Isolation: Precipitate the product by adding a non-polar solvent like diethyl ether or pentane. Collect the solid by filtration, wash with pentane, and dry under vacuum.

Conclusion

Bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂) exhibits rich and diverse reactivity towards a wide array of electrophiles. Its reactions range from simple protonation and adduct formation with Lewis acids to more complex insertion and hydride transfer processes. This versatility underscores its importance as a fundamental reagent in organometallic chemistry and a valuable tool for synthetic applications. Understanding these core reaction pathways, as detailed in this guide, is crucial for harnessing the full potential of this powerful hydride donor in catalysis and materials science.

References

- 1. Synthesis and characterisation of cationic bis(cyclopentadienyl)tungsten(IV) complexes containing alkyl, chloride and hydride ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. The Dinuclear Zirconocene Complex [(Cp2Zr)2(μ‐Me)(μ‐C2Ph)] as a Platform for Small Molecule Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterisation of cationic bis(cyclopentadienyl)tungsten(IV) complexes [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Insertion of CO2, CS2, and COS into iron(II)-hydride bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of CS2 and CO2 by Silylium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organocatalytic CS2 insertion into epoxides in neat conditions: a straightforward approach for the efficient synthesis of Di- and tri-thiocarbonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. murray.chem.ufl.edu [murray.chem.ufl.edu]

- 16. reddit.com [reddit.com]

- 17. SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. uwindsor.ca [uwindsor.ca]

- 20. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Acidity of the W-H Bond in Dicyclopentadienyltungsten Dihydride (Cp₂WH₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the tungsten-hydride (W-H) bond in the organometallic complex dicyclopentadienyltungsten dihydride (Cp₂WH₂). Due to the absence of a directly measured experimental pKa value in the current literature, this document presents an estimated pKa based on established computational methods. Furthermore, it details the experimental protocols that would be employed for its empirical determination and discusses the key factors influencing the acidity of this and related transition metal hydrides.

Estimated Acidity of the W-H Bond in Cp₂WH₂

The acidity of a transition metal hydride is a critical parameter that dictates its reactivity, particularly in processes involving proton transfer. While an experimental pKa for Cp₂WH₂ has not been reported, an estimation can be made using the additive ligand acidity constant method developed by Morris and co-workers. This method provides an estimated pKa in tetrahydrofuran (B95107) (THF).[1][2][3]

The equation is as follows:

pKa (THF) = ΣA_L + C_charge + C_nd + C_d6

Where:

-

ΣA_L is the sum of the acidity constants for each ligand in the conjugate base.

-

C_charge is a correction for the charge of the conjugate base.

-

C_nd is a correction for the periodic row of the transition metal (n).

-

C_d6 is a correction for d⁶ octahedral acids.

For the deprotonation of Cp₂WH₂ to its conjugate base [Cp₂WH]⁻:

-

The conjugate base has two cyclopentadienyl (B1206354) (Cp) ligands and one hydride (H) ligand.

-

The charge of the conjugate base is -1.

-

Tungsten (W) is a 5d transition metal.

-

The parent acid, Cp₂WH₂, is not a d⁶ octahedral complex.

The parameters for the estimation are summarized in the table below:

| Parameter | Value | Justification | Reference |

| A_L for Cp⁻ | 0.6 | Ligand acidity constant for η⁵-cyclopentadienyl.[1] | [1] |

| A_L for H⁻ | 0.2 | Ligand acidity constant for hydride.[1] | [1] |

| ΣA_L | 1.4 | (2 * 0.6) + 0.2 | |

| C_charge | 30 | For a conjugate base with a -1 charge.[1] | [1] |

| C_nd | 2 | For a 5d transition metal (Tungsten).[1][3] | [1][3] |

| C_d6 | 0 | The parent acid is not a d⁶ octahedral complex.[1] | [1] |

| Estimated pKa (THF) | 33.4 | 1.4 + 30 + 2 + 0 |

This estimation suggests that Cp₂WH₂ is a very weak acid, with a pKa comparable to that of some alcohols, but significantly less acidic than many common organic acids. It is important to note that this is a theoretical estimate, and the actual value may vary.

Factors Influencing the Acidity of the W-H Bond

Several electronic and steric factors contribute to the acidity of the W-H bond in Cp₂WH₂:

-

Electronegativity of the Metal Center: The electronegativity of the tungsten atom influences the polarity of the W-H bond. A more electronegative metal center would lead to a more polarized M-H bond, facilitating proton abstraction and thus increasing acidity.

-

Oxidation State of the Metal: Higher oxidation states on the metal center are generally more electron-withdrawing, leading to increased acidity of the M-H bond.

-

Nature of Ancillary Ligands: The cyclopentadienyl (Cp) ligands are strong electron donors.[4] This electron-donating character increases the electron density on the tungsten center, which in turn strengthens the W-H bond and decreases its acidity. Bulky substituents on the Cp rings can also sterically hinder the approach of a base, further decreasing the kinetic acidity.

-

Solvent Effects: The pKa of a compound is highly dependent on the solvent in which it is measured. Polar, protic solvents can stabilize the resulting anion through hydrogen bonding, thereby increasing the acidity of the parent compound. The estimated pKa of 33.4 is in THF, a non-polar aprotic solvent. In a more polar solvent, the pKa would likely be lower.

Experimental Protocols for pKa Determination

The determination of the pKa of a transition metal hydride like Cp₂WH₂ requires specialized experimental techniques due to its sensitivity to air and moisture. The following are detailed methodologies for key experiments.

A common synthetic route to Cp₂WH₂ involves the reduction of Cp₂WCl₂.

Materials:

-

Dicyclopentadienyltungsten dichloride (Cp₂WCl₂)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous and deoxygenated

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a Schlenk flask is charged with Cp₂WCl₂ and anhydrous, deoxygenated THF.

-

The mixture is stirred to form a suspension.

-

A solution of NaBH₄ in anhydrous, deoxygenated THF is prepared in a separate Schlenk flask.

-

The NaBH₄ solution is added dropwise to the stirred suspension of Cp₂WCl₂ at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by a color change.

-

The solvent is removed in vacuo.

-

The resulting solid is extracted with a suitable solvent (e.g., toluene) and filtered to remove inorganic salts.

-

The product is isolated by crystallization from the filtrate, typically by cooling or by the addition of a non-solvent.

-

The purity of the resulting Cp₂WH₂ can be confirmed by ¹H NMR and IR spectroscopy.

This method relies on monitoring the chemical shift of the hydride proton as a function of the concentration of an added base of known pKa.[5][6]

Materials:

-

Purified Cp₂WH₂

-

A suitable non-coordinating base of known pKa in the expected range (e.g., a hindered amine or a potassium alkoxide).

-

Anhydrous, deuterated solvent (e.g., THF-d₈).

-

NMR tubes with J. Young valves.

-

High-resolution NMR spectrometer.

Procedure:

-

A stock solution of Cp₂WH₂ in the deuterated solvent is prepared under an inert atmosphere.

-

A series of NMR tubes are prepared, each containing a known concentration of Cp₂WH₂ from the stock solution.

-

Varying, known amounts of the chosen base are added to each NMR tube.

-

The ¹H NMR spectrum of each sample is recorded. The chemical shift of the hydride resonance (typically found in the upfield region of the spectrum) is carefully measured.[7]

-

The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the protonated (δ_acid) and deprotonated (δ_base) forms.

-

A plot of δ_obs versus the ratio of the concentrations of the base and its conjugate acid is generated.

-

The equilibrium constant (K_eq) for the proton transfer reaction can be determined from this data.

-

The pKa of Cp₂WH₂ is then calculated using the equation: pKa(Cp₂WH₂) = pKa(base) - log(K_eq).

Visualizations

Caption: Proton transfer equilibrium for Cp₂WH₂.

Caption: Workflow for pKa determination via ¹H NMR.

Conclusion

While a definitive experimental pKa for the W-H bond in Cp₂WH₂ is not currently available, a well-established estimation method places it at approximately 33.4 in THF, indicating it is a very weak acid. This low acidity is attributed to the electron-donating nature of the cyclopentadienyl ligands. The experimental determination of this value would likely involve ¹H NMR titration under inert atmosphere conditions. Understanding the acidity of this and other transition metal hydrides is fundamental for the rational design of catalysts and reagents in a variety of chemical transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Estimating the acidity of transition metal hydride and dihydrogen complexes by adding ligand acidity constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopentadienyl Ligands | OpenOChem Learn [learn.openochem.org]

- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Homolytic Bond Dissociation Energy of the W-H Bond in Metallocene Dihydrides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Data on W-H Bond Dissociation Energy

Direct experimental or computational values for the homolytic bond dissociation free energy (BDFE) of the W-H bond in Cp₂WH₂ are not prominently reported in peer-reviewed literature. However, comprehensive thermochemical studies have been conducted on analogous tungsten hydride complexes. These studies provide a strong basis for understanding the energetic landscape of W-H bonds.

A pertinent example is the cationic dihydride complex [CpW(CO)₂(IMes)(H)₂]⁺, where IMes is 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. The homolytic W-H BDFE for this complex has been determined in acetonitrile (B52724) (MeCN) solution.

| Compound | Method | Solvent | Temperature (°C) | ΔG°(W-H) (kcal/mol) | Citation |

| [CpW(CO)₂(IMes)(H)₂]⁺ | Experimental | MeCN | 22 | 59 (1) | [1] |

Note: The value presented is the Gibbs free energy of bond dissociation. The homolytic bond dissociation energy (BDE), which is an enthalpy value, is expected to be of a similar magnitude.

Experimental and Computational Protocols

The determination of the W-H BDFE in [CpW(CO)₂(IMes)(H)₂]⁺ was achieved through a comprehensive thermochemical analysis involving both experimental measurements and computational chemistry.

Experimental Protocol: Thermochemical Cycle via Electrochemical and Equilibrium Measurements

The experimental determination of the W-H BDFE for [CpW(CO)₂(IMes)(H)₂]⁺ was accomplished by constructing a thermochemical cycle that interconnects various tungsten complexes through chemical equilibria and electrochemical potentials.[1]

Key Steps:

-

Synthesis and Characterization: The precursor complexes, including CpW(CO)₂(IMes)H and related species, were synthesized and rigorously purified. Their identities were confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Electrochemical Measurements: Cyclic voltammetry was employed to measure the reduction potentials of the relevant tungsten complexes in acetonitrile solution. These measurements provide the free energy changes for electron transfer steps within the thermochemical cycle. A non-coordinating electrolyte (e.g., [NBu₄][B(C₆F₅)₄]) was used to minimize ion-pairing effects.

-

Equilibrium Constant Determination: The equilibrium constants for chemical reactions, such as proton transfer or ligand exchange, were determined using techniques like NMR spectroscopy. For instance, the acidity (pKa) of the dihydride complex was measured by titrating a solution of the complex with a non-coordinating base of known pKa and monitoring the changes in the NMR spectrum.

-

Thermochemical Cycle Construction: The experimentally determined electrochemical potentials and equilibrium constants were used to construct a thermochemical cycle. This cycle relates the desired homolytic bond dissociation to a series of known or measurable reaction energies. By applying Hess's Law, the unknown BDFE can be calculated.

Generalized Computational Protocol: DFT Calculations for BDE

Density Functional Theory (DFT) is a powerful computational tool for predicting the BDEs of metal-ligand bonds. While a specific DFT study for the Cp₂WH₂ BDE is not available, the following outlines a general and robust workflow that can be applied.

Workflow:

-

Geometry Optimization:

-

The initial structures of the parent molecule (e.g., Cp₂WH₂), the resulting radical (e.g., Cp₂WH•), and the hydrogen radical (H•) are built.

-

Geometry optimizations are performed for all species using a suitable DFT functional and basis set. Common choices for transition metal complexes include functionals like B3LYP or M06, paired with a basis set that includes effective core potentials for the heavy metal (e.g., LANL2DZ or SDD) and a Pople-style basis set (e.g., 6-31G(d)) for the lighter elements. Relativistic effects for heavy elements like tungsten should be considered.[2]

-

-

Frequency Calculations:

-

Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

-

The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Single-Point Energy Calculations:

-

To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger, more flexible basis set (e.g., def2-TZVP).

-

-

BDE Calculation:

-

The homolytic bond dissociation energy is calculated as the difference in the total energies of the products and the reactant:

-

**BDE = [E(Cp₂WH•) + E(H•)] - E(Cp₂WH₂) **

-

-

The calculated electronic energies should be corrected for ZPVE.

-

Visualization of Computational Workflow

The following diagram illustrates the generalized workflow for the computational determination of the W-H bond dissociation energy using DFT.

Caption: Generalized DFT workflow for W-H BDE calculation.

Conclusion

The homolytic bond dissociation energy of the W-H bond is a fundamental thermodynamic parameter that governs the reactivity of tungsten hydride complexes. While direct data for Cp₂WH₂ remains elusive, the detailed study of analogous complexes such as [CpW(CO)₂(IMes)(H)₂]⁺ provides a robust framework for understanding the factors that influence W-H bond strength. The experimental and computational protocols outlined in this guide offer researchers the necessary tools to investigate the thermochemistry of these and other important organometallic species, thereby facilitating the rational design of new catalysts and reagents for a wide range of chemical transformations.

References

An In-depth Technical Guide to Bis(cyclopentadienyl)tungsten Dihydride Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bis(cyclopentadienyl)tungsten dihydride, its derivatives, and analogues. It covers their synthesis, structural and spectroscopic properties, and key chemical reactions. Detailed experimental protocols for the preparation of the parent dihydride and its cationic derivatives are presented. Quantitative data, including spectroscopic and crystallographic parameters, are summarized in tabular format for easy reference. Furthermore, key reaction pathways are visualized using Graphviz diagrams to illustrate the chemical transformations of these versatile organometallic compounds. This document is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and materials science, as well as for professionals in drug development exploring novel therapeutic agents.

Introduction

Bis(cyclopentadienyl)tungsten dihydride, often abbreviated as (Cp)₂WH₂, is a prominent member of the bent metallocene family. These compounds are characterized by a tungsten atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings, with two additional hydride ligands. The bent geometry of the Cp rings creates a reactive frontal wedge, making these compounds valuable precursors and catalysts in a variety of chemical transformations. This guide will delve into the core aspects of (Cp)₂WH₂ and its derivatives, providing the necessary technical details for their synthesis, characterization, and application.

Synthesis

The synthesis of bis(cyclopentadienyl)tungsten dihydride and its derivatives can be achieved through several routes. The most common and reliable methods are detailed below.

Synthesis of Bis(cyclopentadienyl)tungsten Dihydride ((Cp)₂WH₂) from Tungsten(IV) Chloride Dimethoxyethane Adduct (WCl₄(DME))

A convenient and high-yield synthesis of (Cp)₂WH₂ involves the reaction of tungsten(IV) chloride dimethoxyethane adduct (WCl₄(DME)) with a cyclopentadienyl source, followed by reduction.[1]

Experimental Protocol:

-

Preparation of Bis(cyclopentadienyl)tungsten Dichloride ((Cp)₂WCl₂):

-

In a flask maintained under an inert atmosphere, a suspension of WCl₄(DME) is prepared in diethyl ether.

-

Two equivalents of lithium cyclopentadienide (B1229720) (LiCp) are added to the suspension at room temperature with vigorous stirring.

-

The reaction mixture immediately turns from brown to green.

-

The suspension is stirred overnight to ensure complete reaction.

-

The resulting grayish-green solid is isolated by filtration and dried under vacuum.

-

Excess WCl₄(DME) is removed by washing the solid with dimethoxyethane.

-

Lithium chloride (LiCl) byproduct is removed by washing with THF and absolute ethanol.

-

The final dark green product, (Cp)₂WCl₂, is dried in vacuo.[1]

-

-

Reduction to Bis(cyclopentadienyl)tungsten Dihydride ((Cp)₂WH₂):

-

A mixture of (Cp)₂WCl₂ and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is suspended in a suitable solvent like ethanol.

-

The reaction is stirred at room temperature until the color changes to yellow, indicating the formation of the dihydride.

-

The solvent is removed under reduced pressure.

-

The residue is extracted with diethyl ether, and the extract is washed with water to remove inorganic salts.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

-

The resulting yellow solid is purified by sublimation at 120 °C under vacuum to yield bright yellow crystals of (Cp)₂WH₂.[1]

-

Synthesis of Cationic Bis(cyclopentadienyl)tungsten Hydride Complexes

Cationic hydride complexes of the type [Cp₂WH(L)]⁺ where L is a neutral ligand, are important derivatives that exhibit enhanced reactivity. They are typically prepared by protonation of the parent dihydride in the presence of the coordinating ligand.[2]

Experimental Protocol for the Synthesis of [Cp₂WH(NCMe)]⁺PF₆⁻:

-

A solution of (Cp)₂WH₂ is prepared in a suitable organic solvent, such as dichloromethane.

-

An equimolar amount of a strong acid with a non-coordinating anion, for example, hexafluorophosphoric acid (HPF₆), is added to the solution.

-

The coordinating ligand, in this case, acetonitrile (B52724) (NCMe), is added to the reaction mixture.

-

The reaction is stirred at room temperature, leading to the formation of the cationic complex as a precipitate.

-

The product is isolated by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.[3]

Structural and Spectroscopic Properties

The structural and spectroscopic features of bis(cyclopentadienyl)tungsten dihydride and its derivatives are well-defined and crucial for their characterization.

Molecular Structure

The molecular structure of (Cp)₂WH₂ consists of a central tungsten atom bonded to two tilted cyclopentadienyl rings and two hydride ligands. The angle between the centroids of the Cp rings is approximately 135-140°, creating a wedge-shaped region where the hydride ligands reside. This bent geometry is a hallmark of d² metallocenes.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of these compounds.

Table 1: Spectroscopic Data for Bis(cyclopentadienyl)tungsten Dihydride ((Cp)₂WH₂)

| Spectroscopic Technique | Parameter | Value | Reference |

| ¹H NMR (in benzene-d₆) | Chemical Shift (δ) of Cp-H | 4.25 ppm (singlet) | [1] |

| Chemical Shift (δ) of W-H | -12.25 ppm (singlet) | [1] | |

| IR Spectroscopy (Nujol mull) | W-H Stretching Frequency (ν) | 1895 cm⁻¹ (broad) | [1] |

Note: The upfield chemical shift of the hydride protons in the ¹H NMR spectrum is characteristic of transition metal hydrides. The broadness of the W-H stretching band in the IR spectrum is also a typical feature.

Chemical Reactivity

The reactivity of bis(cyclopentadienyl)tungsten dihydride is dominated by the presence of the nucleophilic hydride ligands and the electron-rich tungsten center.

Protonation Reactions

(Cp)₂WH₂ readily undergoes protonation at the W-H bonds when treated with strong acids, leading to the formation of the cationic trihydride complex [Cp₂WH₃]⁺.[4] This reaction is a fundamental step in many catalytic cycles and demonstrates the basicity of the hydride ligands.

// Reactants Cp2WH2 [label="Cp₂WH₂"]; H_plus [label="+ H⁺"];

// Intermediate intermediate [label="[Cp₂W(η²-H₂)-H]⁺", shape=box, style=dashed, color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product product [label="[Cp₂WH₃]⁺", shape=box, style=filled, color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"];

// Reaction Pathway Cp2WH2 -> intermediate [label="Protonation at W-H bond"]; intermediate -> product [label="Rearrangement"]; } }

Caption: Protonation pathway of Bis(cyclopentadienyl)tungsten dihydride.

Reactions with Electrophiles

The nucleophilic nature of the W-H bond allows for reactions with a variety of electrophiles. For instance, reaction with alkyl halides can lead to the formation of tungsten alkyl hydride complexes.

// Reactants Cp2WH2 [label="Cp₂WH₂"]; RX [label="+ R-X"];

// Transition State TS [label="[Cp₂W(H)(H---R)---X]‡", shape=box, style=dashed, color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"];

// Products product1 [label="[Cp₂W(H)R]"]; product2 [label="+ HX"];

// Reaction Pathway Cp2WH2 -> TS; RX -> TS; TS -> product1; TS -> product2; } }

Caption: Reaction of (Cp)₂WH₂ with an electrophile (R-X).

Hydrogen-Deuterium (H/D) Exchange

The hydride ligands in (Cp)₂WH₂ can undergo exchange with deuterium (B1214612) sources, such as D₂O or deuterated solvents, often catalyzed by acids or bases. This property is useful for mechanistic studies and for the synthesis of deuterated analogues. The mechanism is believed to involve the formation of dihydrogen-bonded intermediates.[5]

Derivatives and Analogues

A wide range of derivatives and analogues of bis(cyclopentadienyl)tungsten dihydride have been synthesized to tune its steric and electronic properties for specific applications.

Substituted Cyclopentadienyl Ligands

Replacing the cyclopentadienyl ligands with substituted versions, such as pentamethylcyclopentadienyl (Cp*) or isopropylcyclopentadienyl, can significantly impact the solubility, stability, and reactivity of the complex. For instance, bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is a liquid at room temperature and is used as a precursor in atomic layer deposition (ALD).[6]

Table 2: Properties of Selected (Cp)₂WH₂ Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | Physical State |

| Bis(cyclopentadienyl)tungsten dihydride | C₁₀H₁₂W | 316.04 | Yellow crystals |

| Bis(isopropylcyclopentadienyl)tungsten dihydride | C₁₆H₂₄W | 400.22 | Dark orange liquid |

Ansa-Metallocenes

Ansa-metallocenes are derivatives where the two cyclopentadienyl rings are linked by a bridging group. This bridge restricts the rotation of the Cp rings and alters the geometry and reactivity of the metal center. Ansa-bis(cyclopentadienyl)tungsten dihydrides have been synthesized and their chemistry explored, revealing differences in stability and reactivity compared to their unbridged counterparts.

// Reactants WCl6 [label="WCl₆"]; Bridged_Ligand [label="Bridged dicyclopentadienyl ligand dianion\n[R₂(C₅H₄)₂]²⁻"];

// Intermediate Ansa_WCl4 [label="ansa-[W(C₅H₄)₂R₂]Cl₂"];

// Product Ansa_WH2 [label="ansa-[W(C₅H₄)₂R₂]H₂"];

// Reaction Steps WCl6 -> Ansa_WCl4 [label="Ligand Exchange"]; Bridged_Ligand -> Ansa_WCl4; Ansa_WCl4 -> Ansa_WH2 [label="Reduction (e.g., NaBH₄)"]; } }

Caption: General synthesis of ansa-tungstocene dihydrides.

Applications

Derivatives of bis(cyclopentadienyl)tungsten dihydride have found applications in various fields:

-

Catalysis: They serve as catalysts or precatalysts for reactions such as hydrogenation, hydrosilylation, and olefin metathesis.

-

Materials Science: As mentioned, substituted derivatives are used as precursors for the deposition of tungsten-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are crucial processes in the semiconductor industry.[6]

-

Drug Development: While still in early stages of research, some transition metal complexes, including those of tungsten, are being investigated for their potential anticancer properties. The ability to tune the ligands and overall structure of these compounds makes them attractive candidates for medicinal chemistry research.

Conclusion